3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride
CAS No.: 1582121-35-4
Cat. No.: VC3030483
Molecular Formula: C9H16ClF3N2O
Molecular Weight: 260.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1582121-35-4 |
|---|---|
| Molecular Formula | C9H16ClF3N2O |
| Molecular Weight | 260.68 g/mol |
| IUPAC Name | 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H |
| Standard InChI Key | SGPBZJUZZCLNAO-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl |
| Canonical SMILES | C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl |
Introduction
Chemical Identity and Fundamental Properties
3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is identified by the CAS number 1582121-35-4. It is a hydrochloride salt of a trifluorinated propanamide derivative incorporating a piperidine ring structure. The compound exists as a powder at room temperature and has specific chemical identifiers that distinguish it from related compounds.
Chemical Identifiers and Basic Properties
The fundamental properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1582121-35-4 |
| Molecular Formula | C₉H₁₆ClF₃N₂O |
| Molecular Weight | 260.68 g/mol |
| IUPAC Name | 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride |
| PubChem Compound ID | 119031062 |
| Physical Form | Powder |
| Purity (Commercial) | ≥95% |
Structural Representation
The molecular structure of 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride features a trifluoromethyl group (CF₃) attached to a propanamide backbone, which is connected to a piperidin-3-ylmethyl group. The compound exists as a hydrochloride salt, enhancing its water solubility compared to the free base form.
Structural Identifiers
For computational and database purposes, the compound can be identified using the following structural identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H |
| Standard InChIKey | SGPBZJUZZCLNAO-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl |
| Canonical SMILES | C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl |
Physical and Chemical Properties
The physical and chemical properties of 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride are crucial for understanding its behavior in different environments and its potential applications in research and development.
Solubility and Physical Characteristics
As a hydrochloride salt, this compound demonstrates enhanced water solubility compared to its free base form. This property is particularly important for pharmaceutical applications where aqueous solubility affects bioavailability. The presence of the trifluoromethyl group contributes to the compound's lipophilicity, potentially enabling it to cross biological membranes.
| Storage Condition | Recommendation |
|---|---|
| Short-term (1-2 weeks) | -4°C |
| Long-term (1-2 years) | -20°C |
| Shipping Temperature | Normal/Room Temperature |
The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Exposure to extreme temperatures should be avoided to prevent degradation.
Comparative Analysis with Related Compounds
To better understand the potential significance of 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride, it is valuable to compare it with structurally related compounds.
Comparison with Non-Trifluorinated Analogs
The trifluoromethyl group significantly alters the properties of the compound compared to non-fluorinated analogs:
| Property | Trifluorinated Compound | Non-Fluorinated Analog |
|---|---|---|
| Lipophilicity | Higher | Lower |
| Metabolic Stability | Enhanced | Reduced |
| Bond Strength | Stronger C-F bonds | Weaker C-H bonds |
| Electronic Properties | Electron-withdrawing | Less electron-withdrawing |
These differences can significantly impact pharmacokinetic properties and biological activity.
Comparison with Related Piperidine Derivatives
Several related compounds featuring piperidine motifs demonstrate the importance of this structural element:
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N-Methyl-3-(3-piperidinyl)propanamide hydrochloride (CAS: 1609403-81-7) lacks the trifluoromethyl group but maintains the piperidine scaffold
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3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide (CAS: 1604381-69-2) differs in the point of attachment to the piperidine ring
The position and substitution pattern on the piperidine ring can significantly influence receptor binding properties and biological activity.
Current Research Trends and Future Perspectives
Although specific research on 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is limited in the available literature, broader research trends involving similar compounds provide insight into potential future directions.
Emerging Applications in Medicinal Chemistry
Compounds containing both trifluoromethyl groups and piperidine moieties have shown promise in several therapeutic areas:
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Pain management: Similar compounds have been investigated as TRPV1 antagonists with analgesic properties
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Central nervous system disorders: Piperidine-containing compounds often demonstrate activity in the CNS
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Metabolic diseases: Fluorinated compounds may exhibit enhanced pharmacokinetic profiles beneficial for treating chronic conditions
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